B1575179 Receptor tyrosine-protein kinase erbB-2 (402-410)

Receptor tyrosine-protein kinase erbB-2 (402-410)

Numéro de catalogue: B1575179
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Receptor tyrosine-protein kinase erbB-2

Applications De Recherche Scientifique

Role in Development and Cancer

ErbB-2, also known as HER2, is part of the ErbB family of receptor tyrosine kinases (RTKs), which includes ErbB1/HER1, ErbB2/Neu/HER2, ErbB3/HER3, and ErbB4/HER4. These receptors play critical roles in cell development, proliferation, and differentiation across various tissues of epithelial, mesenchymal, and neuronal origin. Specifically, ErbB-2 is involved in ligand-induced formation of receptor homo- and heterodimers, initiating signal transduction pathways that influence gene expression and biological responses. Aberrant expression of ErbB-2 is noted in the development of tumors, particularly in breast and ovarian cancers, where it has been linked to aggressive tumor behavior and poor prognosis (Olayioye, Neve, Lane, & Hynes, 2000).

Therapeutic Target in Cancer

ErbB-2 is a significant therapeutic target in cancer, especially breast cancer. Its overexpression and activation in epithelial tumors have led to the development of targeted therapies. Clinical studies emphasize its role in tumor etiology and progression, making it a focus for understanding cancer biology and creating targeted inhibitors. Therapeutics targeting ErbB-2 have shown promise in clinical applications, underscoring its importance in cancer treatment (Hynes & Lane, 2005).

Mechanisms of Signaling and Therapeutics

ErbB-2 is part of a signaling network with its ligand-induced receptor dimerization leading to tyrosine kinase activation. The atomic coordinates of these receptors help construct a comprehensive model of receptor activation mechanisms. Understanding the complexity of this signaling network is vital for developing therapeutics targeting ErbB-2 and related receptors, particularly in the context of diseases like cancer (Bublil & Yarden, 2007).

Signaling Pathways in Cancer

ErbB-2 activates multiple intracellular pathways, playing a crucial role in cancer development and response to targeted therapies. Its interaction with various signal transducers leads to the activation of signaling cascades, notably in breast tumors with ERBB2 gene amplification and non-small cell lung cancer (NSCLC) with activating EGFR mutations. The role of the PI3K/Akt pathway in cancer development and therapeutic response is especially significant (Hynes & Macdonald, 2009).

ErbB-2 as a Drug Target

ErbB-2's role as a drug target involves several strategies, including the development of monoclonal antibodies, tyrosine kinase inhibitors, and antagonists of heat shock protein 90. This approach has led to drugs in clinical application for treating cancers with altered ErbB-2 signaling. Combining different drug types targeting ErbB-2 holds promise for enhanced clinical efficacy (Mosesson & Yarden, 2004).

Propriétés

Séquence

TLEEITGYL

Source

Homo sapiens (human)

Stockage

Common storage 2-8℃, long time storage -20℃.

Synonyme

Receptor tyrosine-protein kinase erbB-2 (402-410)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.